(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane
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Overview
Description
(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a phenylsulfonyl group and a pyridin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled temperature and pressure conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.
Attachment of the Pyridin-4-yloxy Group: The pyridin-4-yloxy group can be attached through an etherification reaction, using pyridin-4-ol and an appropriate leaving group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-4-yloxy group, where nucleophiles such as amines or thiols can replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving sulfonyl and pyridinyl groups. It can also serve as a model compound for studying the behavior of bicyclic systems in biological environments.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the pyridin-4-yloxy group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane: Similar structure but with a pyridin-3-yloxy group.
(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane: Similar structure but with a pyridin-2-yloxy group.
(1R,5S)-8-(phenylsulfonyl)-3-(quinolin-4-yloxy)-8-azabicyclo[3.2.1]octane: Similar structure but with a quinolin-4-yloxy group.
Uniqueness
The uniqueness of (1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane lies in its specific combination of functional groups and stereochemistry. The presence of the phenylsulfonyl group provides strong electron-withdrawing properties, while the pyridin-4-yloxy group offers potential for hydrogen bonding and π-π interactions. The bicyclic structure adds rigidity and spatial orientation, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
8-(benzenesulfonyl)-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-24(22,18-4-2-1-3-5-18)20-14-6-7-15(20)13-17(12-14)23-16-8-10-19-11-9-16/h1-5,8-11,14-15,17H,6-7,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDXULXKCYAZHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3)OC4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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